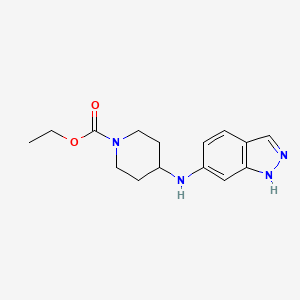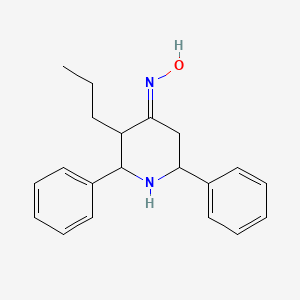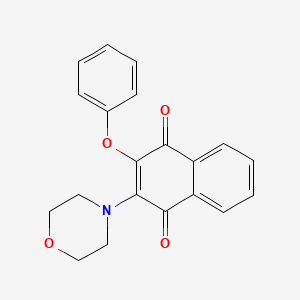![molecular formula C17H14ClN3O B3857629 N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3857629.png)
N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide
Overview
Description
N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide, also known as CHEIC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CHEIC belongs to the class of indole-based compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular target of N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide is still under investigation, but it has been shown to interact with DNA and induce DNA damage in cancer cells.
Biochemical and Physiological Effects
N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide is its ease of synthesis and high purity. This makes it an attractive compound for further research. However, one of the limitations of N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide. One direction is to further investigate its mechanism of action and molecular targets in cancer cells. This could lead to the development of more effective anticancer drugs. Another direction is to study the potential applications of N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide in material science, such as the synthesis of new functional materials. Finally, research could focus on improving the solubility of N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide in water, which would make it easier to work with in experiments.
Scientific Research Applications
N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to exhibit cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. In material science, N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide has been used as a building block for the synthesis of new functional materials. In biochemistry, N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide has been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-11(12-6-8-13(18)9-7-12)20-21-17(22)15-10-19-16-5-3-2-4-14(15)16/h2-10,19H,1H3,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNIHRGFMCWOQO-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CNC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CNC2=CC=CC=C21)/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3857556.png)


![3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3857590.png)
![{2-[(2-nitrovinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3857593.png)

![4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857612.png)

![4-[2-(4-methylphenoxy)ethyl]morpholine oxalate](/img/structure/B3857623.png)
![3-[(3,4-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857638.png)

![4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B3857648.png)
